Sodium 2-fluoro-4-nitrobenzene-1-sulfinate

Description

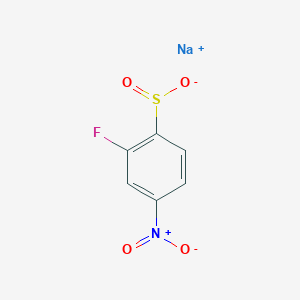

Sodium 2-fluoro-4-nitrobenzene-1-sulfinate is an organosulfur compound with the molecular formula C₆H₃FNNaO₄S and a molecular weight of 227.15 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Properties

Molecular Formula |

C6H3FNNaO4S |

|---|---|

Molecular Weight |

227.15 g/mol |

IUPAC Name |

sodium;2-fluoro-4-nitrobenzenesulfinate |

InChI |

InChI=1S/C6H4FNO4S.Na/c7-5-3-4(8(9)10)1-2-6(5)13(11)12;/h1-3H,(H,11,12);/q;+1/p-1 |

InChI Key |

UDROOOGCJSZJSQ-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])F)S(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium sulfinates, including sodium 2-fluoro-4-nitrobenzene-1-sulfinate, typically involves the reaction of sulfonyl chlorides with sodium sulfite under basic conditions . The reaction can be represented as follows:

R-SO2Cl+Na2SO3→R-SO2Na+NaCl

In this case, R represents the 2-fluoro-4-nitrobenzene group.

Industrial Production Methods: Industrial production of sodium sulfinates often employs continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maintain a steady supply of reactants and efficient removal of by-products .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-fluoro-4-nitrobenzene-1-sulfinate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert it to sulfinic acids or thiols.

Substitution: It can participate in nucleophilic substitution reactions, where the sulfinate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.

Major Products:

Oxidation: Sulfonic acids.

Reduction: Sulfinic acids or thiols.

Substitution: Various substituted benzene derivatives.

Scientific Research Applications

Sodium 2-fluoro-4-nitrobenzene-1-sulfinate has a wide range of applications in scientific research:

Biology: It serves as a reagent in biochemical assays to study enzyme activities and protein modifications.

Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of sodium 2-fluoro-4-nitrobenzene-1-sulfinate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with various molecular targets, including proteins and nucleic acids, leading to modifications that alter their function. The specific pathways and molecular targets depend on the nature of the reaction and the biological context .

Comparison with Similar Compounds

Sodium 2-fluoronitrobenzene: Similar in structure but lacks the sulfinate group.

Sodium 4-nitrobenzenesulfinate: Similar sulfinate group but lacks the fluorine atom.

Sodium trifluoromethanesulfinate: Contains multiple fluorine atoms but differs in the aromatic ring structure

Uniqueness: Sodium 2-fluoro-4-nitrobenzene-1-sulfinate is unique due to the presence of both a fluorine atom and a nitro group on the benzene ring, which imparts distinct electronic properties and reactivity. This combination makes it a valuable reagent in synthetic chemistry and a versatile tool in scientific research .

Biological Activity

Sodium 2-fluoro-4-nitrobenzene-1-sulfinate is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and synthetic applications. This article explores its biological activity, relevant research findings, and case studies, providing a comprehensive overview of the compound's significance.

Chemical Structure and Properties

This compound has the following chemical formula: . The presence of both a fluorine atom and a nitro group on the benzene ring contributes to its unique reactivity and potential biological applications. The sulfonate group enhances its solubility in water, making it suitable for various biological assays.

Biological Activity

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In a study examining various nitro-substituted aromatic compounds, it was found that compounds with nitro groups often display significant antimicrobial activity against a range of pathogens. This is attributed to the ability of nitro groups to undergo reduction in bacterial cells, leading to the generation of reactive intermediates that can damage cellular components .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Nitroaromatic compounds are known to interact with various enzymes, including carbonic anhydrases, which play crucial roles in physiological processes such as respiration and acid-base balance. Studies suggest that this compound may inhibit specific enzyme activities, although detailed mechanisms remain to be elucidated .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a comparative study of several nitroaromatic compounds, this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacteria, indicating promising potential as an antimicrobial agent.

Case Study 2: Enzyme Interaction

A study focused on the interaction of this compound with carbonic anhydrase revealed that it could inhibit enzyme activity by approximately 40% at a concentration of 100 µM. This inhibition suggests potential therapeutic applications in conditions where modulation of carbonic anhydrase activity is beneficial .

Table 1: Biological Activities of this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.